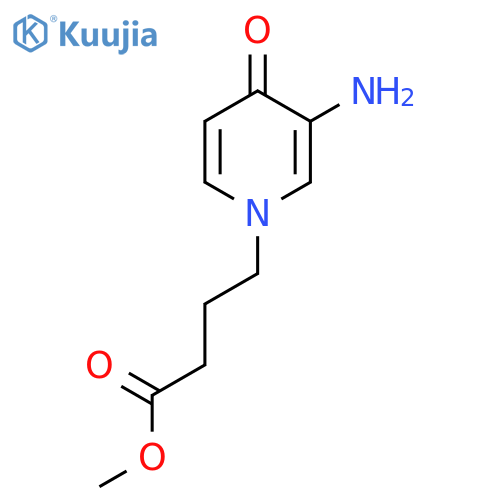

Cas no 351411-94-4 (methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate)

351411-94-4 structure

商品名:methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate

- EN300-1107999

- AKOS021310642

- 351411-94-4

-

- インチ: 1S/C10H14N2O3/c1-15-10(14)3-2-5-12-6-4-9(13)8(11)7-12/h4,6-7H,2-3,5,11H2,1H3

- InChIKey: QAWLHQROCSTZOC-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CCCN1C=CC(C(=C1)N)=O)=O

計算された属性

- せいみつぶんしりょう: 210.10044231g/mol

- どういたいしつりょう: 210.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 72.6Ų

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1107999-2.5g |

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |

351411-94-4 | 95% | 2.5g |

$1509.0 | 2023-10-27 | |

| Enamine | EN300-1107999-5g |

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |

351411-94-4 | 95% | 5g |

$2235.0 | 2023-10-27 | |

| Enamine | EN300-1107999-10g |

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |

351411-94-4 | 95% | 10g |

$3315.0 | 2023-10-27 | |

| Enamine | EN300-1107999-5.0g |

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |

351411-94-4 | 5g |

$3520.0 | 2023-05-23 | ||

| Enamine | EN300-1107999-10.0g |

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |

351411-94-4 | 10g |

$5221.0 | 2023-05-23 | ||

| Enamine | EN300-1107999-0.05g |

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |

351411-94-4 | 95% | 0.05g |

$647.0 | 2023-10-27 | |

| Enamine | EN300-1107999-0.5g |

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |

351411-94-4 | 95% | 0.5g |

$739.0 | 2023-10-27 | |

| Enamine | EN300-1107999-1.0g |

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |

351411-94-4 | 1g |

$1214.0 | 2023-05-23 | ||

| Enamine | EN300-1107999-0.25g |

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |

351411-94-4 | 95% | 0.25g |

$708.0 | 2023-10-27 | |

| Enamine | EN300-1107999-0.1g |

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |

351411-94-4 | 95% | 0.1g |

$678.0 | 2023-10-27 |

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

351411-94-4 (methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate) 関連製品

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量